molecular formula C13H17N3O2 B8139111 Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide

Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide

Cat. No.: B8139111
M. Wt: 247.29 g/mol
InChI Key: IEFNPNVHSIWFFW-QJPTWQEYSA-N
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Description

Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring fused with a pyran ring and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Fusion with the Pyran Ring: The pyrrolidine ring is then fused with a pyran ring through a condensation reaction.

    Attachment of the Nicotinamide Moiety: The final step involves the attachment of the nicotinamide group to the fused ring system via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving nicotinamide-related pathways.

    Medicine: It has potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety may play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide is unique due to the presence of the nicotinamide moiety, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3R,3aR,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(9-3-1-5-14-7-9)16-11-8-15-10-4-2-6-18-12(10)11/h1,3,5,7,10-12,15H,2,4,6,8H2,(H,16,17)/t10-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFNPNVHSIWFFW-QJPTWQEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CN2)NC(=O)C3=CN=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]([C@@H](CN2)NC(=O)C3=CN=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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